molecular formula C32H32N2O6 B2666772 N-[4'-(3,5-DIMETHOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]-3,5-DIMETHOXYBENZAMIDE CAS No. 313372-11-1

N-[4'-(3,5-DIMETHOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]-3,5-DIMETHOXYBENZAMIDE

Cat. No.: B2666772
CAS No.: 313372-11-1
M. Wt: 540.616
InChI Key: JDFRNCLMNPQUKD-UHFFFAOYSA-N
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Description

N-[4'-(3,5-Dimethoxybenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-3,5-dimethoxybenzamide is a structurally complex benzamide derivative characterized by a biphenyl core substituted with dimethyl groups at the 3 and 3' positions. Each benzene ring in the biphenyl system is further functionalized with a 3,5-dimethoxybenzamide moiety.

Properties

IUPAC Name

N-[4-[4-[(3,5-dimethoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N2O6/c1-19-11-21(7-9-29(19)33-31(35)23-13-25(37-3)17-26(14-23)38-4)22-8-10-30(20(2)12-22)34-32(36)24-15-27(39-5)18-28(16-24)40-6/h7-18H,1-6H3,(H,33,35)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFRNCLMNPQUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4’-(3,5-Dimethoxybenzamido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]-3,5-dimethoxybenzamide typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 3,3’-dimethylbiphenyl-4-boronic acid and 4-bromo-3,5-dimethoxybenzamide. This reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.

    Amidation Reaction: The resulting biphenyl compound is then subjected to an amidation reaction with 3,5-dimethoxybenzoic acid chloride in the presence of a base such as triethylamine. This step forms the final product, N-[4’-(3,5-Dimethoxybenzamido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]-3,5-dimethoxybenzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4’-(3,5-Dimethoxybenzamido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amido groups can be reduced to amines using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[4’-(3,5-Dimethoxybenzamido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]-3,5-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4’-(3,5-Dimethoxybenzamido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amido and methoxy groups can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s biphenyl backbone and dimethoxybenzamide groups differentiate it from analogous benzamide derivatives. Below is a comparative analysis with structurally or functionally related compounds:

Compound Key Structural Features Key Functional Properties Reference
Target Compound Biphenyl core, 3,3'-dimethyl, dual 3,5-dimethoxybenzamide groups Potential for high lipophilicity; possible applications in receptor-targeted drug design
5-(4-(3,5-Dichlorophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide Pentanamide chain, 3,5-dichlorophenyl, thiophenyl substituents Dopamine D3 receptor ligand (IC₅₀ = 12 nM); moderate selectivity over D2 receptors
N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile Nitro and dimethylamino substituents on phenyl ring; acetonitrile group Studied for charge-transfer properties; potential as an optoelectronic material
Syringaldehyde (3,5-Dimethoxy-4-hydroxybenzaldehyde) Monomeric benzaldehyde with 3,5-dimethoxy and 4-hydroxy groups Low-cost precursor; used in flavoring agents and polymer synthesis
N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide Trifluoromethyl, bipyrimidinylamino, and pyrrolidinylmethyl groups Kinase inhibitor (e.g., EGFR inhibition); enhanced metabolic stability due to fluorinated groups

Key Findings

Electronic Effects: The target compound’s methoxy groups enhance electron density on the aromatic rings, contrasting with the electron-withdrawing nitro groups in N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile. This difference may influence redox behavior and binding to biological targets .

Pharmacological Potential: Unlike the dopamine D3 ligand (), the target compound lacks heterocyclic or ionizable groups critical for receptor binding but may compensate via biphenyl-mediated hydrophobic interactions .

Synthetic Accessibility : Syringaldehyde’s commercial availability () suggests that the 3,5-dimethoxybenzoyl moiety in the target compound could be synthesized cost-effectively, though the biphenyl system adds complexity .

Biological Stability : The trifluoromethyl group in the kinase inhibitor () improves metabolic stability, whereas the target compound’s methyl and methoxy groups may offer moderate resistance to oxidation .

Research Implications and Limitations

  • Structural Insights : The biphenyl framework may confer rigidity and π-stacking capability, advantageous in enzyme inhibition or materials science. However, steric hindrance from the 3,3'-dimethyl groups could reduce binding affinity compared to less bulky analogs .
  • Gaps in Data : Direct pharmacological or physicochemical data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs, necessitating further experimental validation.

Biological Activity

N-[4'-(3,5-DIMETHOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]-3,5-DIMETHOXYBENZAMIDE is a complex organic compound belonging to the class of biphenyl derivatives. Its structure features multiple functional groups that may contribute to its biological activity. This article explores the biological activity of this compound through various studies and evaluations.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C₁₈H₁₉N₃O₄
  • Molecular Weight : 343.36 g/mol

Synthesis Methods

The synthesis of this compound typically involves reactions between biphenyl derivatives and dimethoxybenzamides. Common methods include:

  • Refluxing : Involves heating the reactants in a solvent to facilitate reaction.
  • Chromatography : Used for purification of the final product.
  • Spectroscopic Techniques : Such as NMR and IR spectroscopy for characterization.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets at a molecular level. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
  • Cellular Response Modulation : It could influence signaling pathways leading to changes in cell behavior.

Case Studies and Experimental Findings

Research has indicated that compounds similar to this compound exhibit significant biological activities:

  • Antiparasitic Activity :
    • A study evaluated the effects of related compounds on Trypanosoma brucei, demonstrating low nanomolar inhibition levels against this parasite. Compounds showed selectivity over human kinases while maintaining efficacy against the parasite .
  • Selectivity and Efficacy :
    • The selectivity of these compounds was assessed against human cell lines (e.g., MRC5), showing a favorable selectivity index for certain derivatives . This suggests potential therapeutic applications with reduced toxicity.

Data Tables

Compound NameTargetEC50 (µM)Selectivity Index
Compound ATbGSK3< 160-fold
Compound BTbGSK3< 2>19-fold
Compound CTbGSK3< 312-fold

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